1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate
Description
Chemical Structure and Properties 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (CAS: 1220039-51-9) is an indoline derivative with a partially saturated bicyclic structure. Its molecular formula is C₁₅H₁₉NO₄, and it has a molecular weight of 277.32 g/mol . The compound features a 2,3-dihydroindole core substituted with a tert-butyl ester at position 1 and a methyl ester at position 4.
The compound is likely used as an intermediate in pharmaceuticals or coordination chemistry due to its dual ester functionalities, which can act as protecting groups or Lewis basic sites .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 2,3-dihydroindole-1,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-7-10-5-6-11(9-12(10)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYXEGXVXXICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735333 | |
| Record name | 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-51-9, 928771-49-7 | |
| Record name | 1-(1,1-Dimethylethyl) 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound may include the following steps:
Formation of the indole ring: Phenylhydrazine reacts with a suitable ketone in the presence of an acid catalyst to form the indole ring.
Introduction of the tert-butyl and methyl groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol and methanol under acidic conditions to form the final compound.
Chemical Reactions Analysis
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate has potential therapeutic applications due to its structural resemblance to biologically active indole derivatives. Indoles are known for their presence in many natural products and pharmaceuticals.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The specific activity of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate in this regard remains to be fully elucidated but is an area of ongoing investigation.
- Neuroprotective Effects : Some indole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress . The potential of this compound in neuroprotection is an exciting avenue for future research.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it a valuable building block for creating more complex molecules.
Applications in Synthesis
- Building Block for Pharmaceuticals : It can be used to synthesize other indole derivatives that are important in drug development. The functional groups present allow for further modifications, enabling the design of compounds with enhanced biological activity .
- Synthesis of Natural Products : The compound's structure can facilitate the synthesis of natural products that contain indole moieties, which are prevalent in many bioactive compounds .
Material Science
Recent studies have explored the use of indole derivatives in material science, particularly in the development of organic semiconductors and polymers.
Potential Applications
- Organic Photovoltaics : Compounds like 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate may be utilized in the fabrication of organic photovoltaic devices due to their electronic properties. The indole structure can contribute to charge transport and light absorption characteristics essential for efficient solar cells .
Mechanism of Action
The mechanism of action of 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate involves its interaction with molecular targets and pathways. The indole ring structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of the target compound with structurally related derivatives:
Key Comparative Insights
Positional Isomerism :
- The tert-butyl 6-methyl derivative (target compound) exhibits distinct solubility and reactivity compared to its positional isomer, tert-butyl 5-methyl (CAS 52578-60-6). The 6-methyl group in the target compound may sterically hinder reactions at adjacent positions, whereas the 5-methyl isomer’s ester groups are more accessible .
Saturation vs. Aromaticity :
- The 2,3-dihydroindole core in the target compound reduces aromatic conjugation, leading to lower thermal stability but improved solubility in polar solvents compared to fully unsaturated indoles (e.g., CAS 52578-60-6) .
Substituent Effects: Brominated derivatives (e.g., CAS 1100052-64-9) exhibit altered electronic properties due to the electron-withdrawing bromine atom, making them more reactive in cross-coupling reactions compared to the non-halogenated target compound .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to methyl-only esters (e.g., poly(1,6-hexane-2,6-dicarboxylate pyridine) derivatives) .
- Thermal Stability : Partially saturated indoline derivatives (e.g., CAS 928771-49-7) generally exhibit lower decomposition temperatures than fully aromatic indoles .
Biological Activity
1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate (CAS: 1220039-51-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Purity : ≥97%
Antibacterial Activity
Research indicates that derivatives of indole compounds, including 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate, exhibit significant antibacterial properties. A study demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 0.78 |
| Compound C | Pseudomonas aeruginosa | 0.097 |
These findings suggest that the compound may possess comparable antibacterial efficacy, warranting further investigation into its specific activity against pathogenic bacteria .
Antifungal Activity
The antifungal properties of related compounds have also been explored. For instance, certain indole derivatives displayed notable activity against fungal strains such as Candida albicans and Aspergillus niger. The effectiveness was assessed using the agar-well diffusion method, which indicated zones of inhibition correlating with the concentration of the tested compounds .
Anticancer Activity
Indole derivatives are recognized for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cell survival and proliferation. For example:
- Cell Line Tested : HeLa (cervical cancer)
- Effect Observed : Induction of apoptosis at concentrations as low as 10 µM.
The anticancer activity is attributed to the ability of indole derivatives to interact with DNA and inhibit topoisomerase enzymes involved in DNA replication .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of indole derivatives similar to 1-tert-butyl 6-methyl 2,3-dihydro-1H-indole-1,6-dicarboxylate:
- Case Study A : A synthetic pathway involving palladium-catalyzed reactions yielded a series of indole derivatives that were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The most active derivative exhibited an MIC comparable to standard antibiotics .
- Case Study B : In a study focusing on anticancer properties, a derivative was shown to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
